molecular formula C17H22ClNO3 B5358203 Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester

Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester

Cat. No.: B5358203
M. Wt: 323.8 g/mol
InChI Key: TZXNUBZTZUPNKM-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester is a chemical compound with a complex structure that includes a cyclohexane ring, an acetic acid moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester typically involves the reaction of cyclohexaneacetic acid with 4-chlorophenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reactants and solvents is essential to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This reaction can convert the compound into alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexaneacetic acid: A simpler analog without the 4-chlorophenyl and ethyl ester groups.

    Cyclohexylacetic acid: Similar structure but lacks the amino carbonyl group.

    Alpha-ethylcyclohexaneacetic acid: Similar structure but with an ethyl group instead of the 4-chlorophenyl group.

Uniqueness

Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester is unique due to the presence of the 4-chlorophenyl and ethyl ester groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-(4-chloroanilino)-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-2-22-17(21)15(12-6-4-3-5-7-12)16(20)19-14-10-8-13(18)9-11-14/h8-12,15H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXNUBZTZUPNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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